molecular formula C12H10N2OS2 B3318759 3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1022363-09-2

3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B3318759
CAS No.: 1022363-09-2
M. Wt: 262.4 g/mol
InChI Key: VDCZXERPANAHON-UHFFFAOYSA-N
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Description

3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one is a sulfur-containing heterocyclic compound belonging to the class of thienopyrimidines. Its unique structure offers promising biological activities and wide applications in various fields, from organic chemistry to medicinal research. The phenyl group and the thioxo moiety are integral parts of this compound, providing distinct chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Conventional Synthesis

    • Condensation Reaction: : Starting with 2-aminothiophenol and benzaldehyde, followed by cyclization with formic acid to obtain the thienopyrimidine core.

    • Thioxo Addition: : Incorporation of the thioxo group using elemental sulfur in the presence of a base.

  • Alternative Methods

    • Utilizing microwave irradiation to promote cyclization, which enhances reaction efficiency and reduces time.

Industrial Production Methods

  • Bulk Synthesis: : Involves scaling up the conventional synthesis process in batch reactors.

  • Catalytic Methods: : Employing transition metal catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Conditions: : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    • Products: : Sulfoxides and sulfones.

  • Reduction

    • Conditions: : Using hydrogen in the presence of palladium on carbon (Pd/C).

    • Products: : Reduced thioketones.

  • Substitution

    • Conditions: : Nucleophilic substitution using alkyl halides in an alkaline medium.

    • Products: : Alkylated thienopyrimidines.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Hydrogen gas, sodium borohydride.

  • Solvents: : Ethanol, dichloromethane, acetonitrile.

Scientific Research Applications

3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one has versatile research applications:

  • Chemistry

    • As a building block for synthesizing more complex heterocycles.

    • Used in cross-coupling reactions for developing new materials.

  • Biology

    • As a probe to study enzyme interactions.

  • Medicine

    • Potential anti-inflammatory and anticancer agent due to its thioxo group.

  • Industry

    • In the production of agricultural chemicals.

Mechanism of Action

The compound primarily exerts its effects by interacting with various molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Thioxo Group Activity: : Reactivity with nucleophiles, leading to enzyme inhibition.

  • Phenyl Group: : Enhances hydrophobic interactions, improving binding affinity.

  • Pathways: : Involvement in the inhibition of specific enzymes crucial in inflammatory pathways and cancer cell proliferation.

Comparison with Similar Compounds

  • Thienopyrimidines: : Compounds like 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.

  • Phenyl-substituted Heterocycles: : Such as 4-phenylthiazole derivatives.

  • Sulfur-containing Heterocycles: : Including thiadiazoles and thiazoles.

Uniqueness:

  • The combination of phenyl and thioxo groups provides a unique set of chemical properties, making it a valuable compound for diverse scientific applications.

This compound continues to be an area of interest for further exploration due to its multifaceted applications and distinct chemical nature

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZXERPANAHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 3
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 5
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 6
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one

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